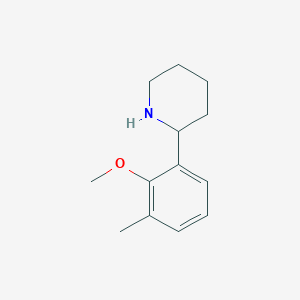

2-(2-Methoxy-3-methylphenyl)piperidine

Descripción

Chemical Identity and Nomenclature

This compound possesses the molecular formula C13H19NO and represents a substituted piperidine derivative with distinct structural characteristics. The compound is officially designated by the International Union of Pure and Applied Chemistry systematic name as this compound, reflecting its structural composition of a piperidine ring bearing a substituted phenyl group at the 2-position. The Chemical Abstracts Service has assigned this compound the registry number 1177355-76-8 for its hydrochloride salt form, which serves as the primary identification code in chemical databases and commercial applications.

The molecular weight of the free base form is calculated to be 205.30 grams per mole, while the hydrochloride salt form exhibits a molecular weight of 241.76 grams per mole. The compound's International Chemical Identifier code is documented as InChI=1S/C13H19NO.ClH/c1-10-6-5-7-11(13(10)15-2)12-8-3-4-9-14-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is recorded as FJECEZRZFVJBCE-UHFFFAOYSA-N, enabling precise identification across chemical databases and literature.

The Simplified Molecular Input Line Entry System representation for this compound is documented as Cc1cccc(c1OC)C2CCCCN2.Cl for the hydrochloride salt, illustrating the connectivity between atoms in a linear text format. This nomenclature system facilitates computational analysis and database searches, making the compound readily identifiable in electronic chemical information systems. The compound is also catalogued under various supplier-specific codes, including COM448637591 in the Combi-Blocks database, reflecting its commercial availability for research applications.

Structural Classification within Piperidine Derivatives

This compound belongs to the broader category of piperidine derivatives, which constitute a fundamental class of heterocyclic compounds characterized by a six-membered ring containing five methylene bridges and one amine bridge. Piperidine derivatives represent one of the most pharmaceutically relevant structural motifs in medicinal chemistry, with the parent piperidine structure serving as a core scaffold for numerous therapeutic agents. The classification of this compound within piperidine derivatives is based on its possession of the characteristic (CH2)5NH ring system, which forms the foundation for its chemical and biological properties.

Within the piperidine derivative classification, this compound specifically falls into the subcategory of 2-aryl-substituted piperidines, where an aromatic ring system is directly attached to the carbon adjacent to the nitrogen atom. The presence of the methoxy functional group at the ortho position and the methyl group at the meta position of the phenyl ring creates a unique substitution pattern that distinguishes this compound from other piperidine derivatives. This specific substitution pattern influences the compound's conformational flexibility and electronic properties, which are critical factors in determining its potential biological activities.

The structural classification also encompasses the compound's behavior as both a hydrophilic and lipophilic entity due to the presence of the methoxy ether functionality and the aromatic methyl substituent. Research indicates that piperidine derivatives with such substitution patterns often exhibit enhanced membrane permeability and improved pharmacokinetic profiles compared to unsubstituted analogues. The compound's classification within chiral piperidine scaffolds is particularly relevant, as the stereochemistry at the 2-position can significantly influence biological activity and selectivity.

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader evolution of piperidine chemistry, which traces its origins to the mid-19th century when piperidine was first isolated from natural sources. The parent compound piperidine was initially reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both of whom obtained piperidine by treating piperine with nitric acid. This foundational work established the chemical framework that would eventually lead to the development of numerous piperidine derivatives, including the subject compound.

The specific development of substituted piperidine derivatives gained momentum in the 20th century as synthetic organic chemistry advanced and the pharmaceutical potential of these compounds became apparent. The introduction of methoxy and methyl substituents on aromatic rings attached to piperidine scaffolds emerged as a strategic approach to modulate biological activity and improve drug-like properties. Historical research efforts focused on exploring various substitution patterns to optimize pharmacological profiles while maintaining synthetic accessibility.

The compound this compound represents a product of systematic structure-activity relationship studies that sought to identify optimal substitution patterns for specific therapeutic applications. The development of this particular derivative reflects the contemporary understanding of how electronic and steric effects of substituents influence the biological activity of piperidine-based molecules. Modern synthetic methodologies have enabled the efficient preparation of this compound through various routes, including multi-component reactions and stereoselective synthesis approaches.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a significant position in contemporary organic and medicinal chemistry research due to its dual role as both a synthetic intermediate and a biologically active scaffold. In organic chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures through various chemical transformations. The presence of multiple reactive sites, including the piperidine nitrogen and the aromatic methoxy group, provides numerous opportunities for further functionalization and structural diversification.

Research investigations have demonstrated that piperidine derivatives with similar substitution patterns exhibit diverse pharmacological activities, including analgesic, anti-inflammatory, and central nervous system modulatory effects. The specific substitution pattern present in this compound has been identified as particularly relevant for histamine receptor modulation, with structural analogues showing significant activity at histamine H3 receptors. This finding has positioned the compound as a lead structure for the development of novel therapeutic agents targeting neurological and inflammatory conditions.

The compound's significance extends to its role in drug discovery programs focused on developing selective receptor agonists and antagonists. Structure-activity relationship studies involving this compound have contributed to understanding how specific substitution patterns influence receptor binding affinity and selectivity. Recent research has highlighted the importance of conformational restriction in piperidine derivatives, with compounds like this compound serving as templates for designing more potent and selective therapeutic agents.

Propiedades

Fórmula molecular |

C13H19NO |

|---|---|

Peso molecular |

205.3 g/mol |

Nombre IUPAC |

2-(2-methoxy-3-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-6-5-7-11(13(10)15-2)12-8-3-4-9-14-12/h5-7,12,14H,3-4,8-9H2,1-2H3 |

Clave InChI |

GVWAAKIMGYPHAS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C2CCCCN2)OC |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been studied for its potential as an antitumor agent . Research indicates that piperidine derivatives can influence several signaling pathways critical in cancer progression, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in various cancers .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 2-(2-Methoxy-3-methylphenyl)piperidine. In vitro and in vivo studies have shown that these compounds can induce apoptosis in cancer cells, particularly in hematological malignancies .

Case Study Insights:

- A study on piperidine derivatives demonstrated their ability to reduce cell viability in leukemia and lymphoma cell lines while promoting the expression of pro-apoptotic genes like p53 and Bax .

- Molecular docking analyses confirmed the binding affinity of these compounds to cancer-related proteins, suggesting their potential as therapeutic agents .

Neuropharmacological Applications

Piperidine derivatives are also being explored for their neuroprotective effects. They have been implicated in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Synthesis and Chemical Properties

The synthesis of this compound involves various methodologies, including nucleophilic substitution and cyclization reactions. These synthetic routes are crucial for developing analogs with enhanced biological activity .

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes reagents like sodium hydride under reflux conditions to form the desired piperidine derivative. |

| Cyclization Reactions | Involves the formation of cyclic structures from linear precursors, enhancing biological activity. |

Broader Applications

Beyond oncology, this compound is being investigated for its potential uses in:

- Antimicrobial Agents: Exhibiting activity against various bacterial strains.

- Analgesics: Potential use in pain management due to its interaction with pain pathways.

Comparación Con Compuestos Similares

Structure-Activity Relationship (SAR) Insights

Substituent Position and Size

- Methoxy Position : 2-Methoxy substitution (as in MXP and the target compound) is critical for NMDA receptor antagonism, whereas 3-methoxy derivatives show reduced affinity .

- Methyl Group : The 3-methyl group in the target compound may enhance steric stability and metabolic resistance compared to unmethylated analogs.

Lipophilicity and Bioavailability

- Lipophilicity : The target compound’s methoxy and methyl groups balance lipophilicity (predicted logP: ~2.5), favoring CNS penetration over highly lipophilic analogs like 2-(1-adamantyl)piperidine (logP: ~4.2) .

- Nitrogen Substituents : Piperidine derivatives with small alkyl groups (e.g., COB-3) exhibit improved nAChR potency and selectivity, while bulkier groups (e.g., 3-phenylpropyl in KAB-18) increase off-target effects .

Data Table: Key Comparative Metrics

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxy-3-methylphenyl)piperidine, and how can its structural integrity be validated?

Methodological Answer :

- Synthesis : Common approaches involve coupling piperidine derivatives with substituted aryl groups under basic conditions (e.g., NaOH in dichloromethane). For example, similar piperidine-aryl compounds are synthesized via nucleophilic substitution or catalytic cross-coupling reactions .

- Characterization : Use a combination of:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, collect material in sealed containers and avoid dispersal via ventilation .

- Storage : Store in airtight containers at 2–8°C in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

Methodological Answer :

- Parameter Screening : Use factorial design experiments to test variables like temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to remove byproducts .

- Yield Tracking : Compare theoretical vs. actual yields using stoichiometric calculations and adjust reagent ratios iteratively .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Methodological Answer :

- Computational Validation : Re-optimize molecular geometries using density functional theory (DFT) at the B3LYP/6-31G* level to refine chemical shift predictions. Compare with experimental NMR data to identify discrepancies .

- Experimental Cross-Check : Repeat NMR experiments under standardized conditions (e.g., solvent, temperature) and validate assignments using 2D techniques (COSY, HSQC) .

- Literature Benchmarking : Compare results with structurally analogous compounds (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine derivatives) to identify trends in substituent effects .

Q. What strategies are recommended for evaluating the compound’s potential bioactivity in vitro?

Methodological Answer :

- Target Selection : Prioritize receptors (e.g., GPCRs, ion channels) based on structural similarity to known piperidine-based ligands (e.g., sigma-1 receptor modulators) .

- Assay Design :

- Use radioligand binding assays to measure affinity (IC₅₀ values).

- Conduct functional assays (e.g., calcium flux for ion channels) to assess agonism/antagonism .

- Toxicity Screening : Perform preliminary cytotoxicity tests on HEK-293 or HepG2 cells to rule out nonspecific effects .

Q. How can researchers mitigate challenges in characterizing the compound’s ecological impact due to limited toxicity data?

Methodological Answer :

- Read-Across Analysis : Use data from structurally related compounds (e.g., piperidine derivatives with methoxy/methyl groups) to predict biodegradability and bioaccumulation potential .

- Microcosm Studies : Test soil mobility and aquatic toxicity in model systems (e.g., Daphnia magna for EC₅₀) under controlled OECD guidelines .

- Computational Tools : Apply QSAR models (e.g., EPI Suite) to estimate persistence and toxicity endpoints .

Methodological Resources

- Experimental Design : Leverage factorial design principles to systematically optimize synthesis and bioassay conditions .

- Data Interpretation : Align findings with theoretical frameworks (e.g., ligand-receptor interaction models) to contextualize bioactivity results .

- Safety Compliance : Adhere to OSHA and EU safety standards for chemical handling, referencing SDS templates for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.